methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a furan-2-yl group at position 2 and a sulfanylacetamido-benzoate moiety at position 5. This structure combines a fused triazine-pyrrole system with a thioether-linked aromatic ester, rendering it a candidate for biological activity studies, particularly in anti-inflammatory or antimicrobial contexts.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c1-28-18(27)11-4-6-12(7-5-11)20-16(25)10-30-19-22-21-17(26)14-9-13(23-24(14)19)15-3-2-8-29-15/h2-9H,10H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSZDMSTBXXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate (CAS Number: 1040638-61-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 411.4 g/mol. The structure incorporates a furan ring, a pyrazolo-triazine core, and various functional groups that contribute to its biological properties.
Key Structural Features:
- Furan Ring: Known for its role in various biological activities.
- Pyrazolo-triazine Core: Associated with significant pharmacological effects.
- Sulfanyl Group: Enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-triazines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazolo-triazine derivative | Staphylococcus aureus | 8 μg/mL |
| Pyrazolo-triazine derivative | Escherichia coli | 16 μg/mL |
| Pyrazolo-triazine derivative | Pseudomonas aeruginosa | 32 μg/mL |
These findings suggest that the compound may possess significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The pyrazolo-triazine scaffold is recognized for its anticancer properties. Studies have demonstrated that compounds containing this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression: Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle.
- Induction of Apoptosis: Compounds have been observed to trigger programmed cell death in cancerous cells.
A study highlighted that a related pyrazolo-triazine compound exhibited an IC50 value of 15 μM against breast cancer cell lines . This indicates potential efficacy in cancer therapy.
Anti-inflammatory Activity
Research has also indicated that pyrazolo-triazine derivatives can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes: The sulfanyl group may facilitate binding to specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways: The compound could influence key signaling pathways associated with inflammation and cancer progression.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study investigated the antimicrobial efficacy of several pyrazolo-triazine derivatives against multi-drug resistant strains. This compound was among the compounds tested and showed promising results against Staphylococcus aureus. -
Cancer Cell Line Study:
In vitro studies on breast cancer cell lines revealed that the compound significantly inhibited cell growth compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide
- Structural Differences : Replaces the benzoate ester with a furylmethyl acetamide group and substitutes the furan-2-yl at position 2 with a 4-fluorophenyl ring.
- Functional Impact : The fluorophenyl group increases electronegativity and may enhance binding to hydrophobic enzyme pockets, while the furylmethyl acetamide reduces steric hindrance compared to the bulkier benzoate ester.
- Bioactivity : While explicit data for the target compound is unavailable, fluorophenyl analogs are often explored for kinase inhibition due to their electron-withdrawing properties .
Sulfanyl-Linked Heterocycles with Anti-Inflammatory Activity
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structural Differences : Features a 1,2,4-triazole core instead of pyrazolo-triazine but retains the sulfanyl linker and furan substituent.
- Bioactivity : Demonstrated significant anti-exudative activity (10 mg/kg dose) comparable to diclofenac (8 mg/kg) in murine models. The triazole core’s planar geometry may improve DNA intercalation, but the pyrazolo-triazine system in the target compound could offer enhanced metabolic stability due to reduced ring strain .
Benzoate-Ester Derivatives
Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
- Structural Differences : Substitutes the pyrazolo-triazine core with a 1,3,5-triazine system and introduces a sulfonylurea bridge.
- Functional Impact : The triazine-sulfonylurea motif is prevalent in herbicides (e.g., metsulfuron-methyl). The target compound’s pyrazolo-triazine core lacks herbicidal sulfonylurea groups but may share redox activity via the sulfanyl bridge .
Comparative Data Table
Key Research Findings
However, the pyrazolo-triazine core may reduce gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .
Synthetic Feasibility : Unlike 1,2,4-triazole derivatives requiring caesium carbonate and DMF for coupling , the target compound’s synthesis likely involves thiol-ene click chemistry or nucleophilic substitution at the pyrazolo-triazine sulfur position.
Metabolic Stability : The benzoate ester may undergo hepatic esterase-mediated hydrolysis, but the pyrazolo-triazine core’s rigidity could slow degradation compared to more labile triazole systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
